
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione (MBMP) is a synthetic compound that has been extensively researched due to its potential therapeutic applications. It belongs to the class of pyrazolidinediones and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, studies have shown that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It has also been found to induce apoptosis in cancer cells and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, research can be conducted to improve its solubility and bioavailability for better use in lab experiments.
Métodos De Síntesis
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione can be synthesized through a multi-step reaction involving the condensation of 4-methoxybenzaldehyde and 4-methylphenylhydrazine to form the intermediate 4-(4-methoxybenzylidene)-4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the final product 4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
4-(4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively researched for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-7-14(8-4-12)20-18(22)16(17(21)19-20)11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGUMNMACNTTM-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-methoxybenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
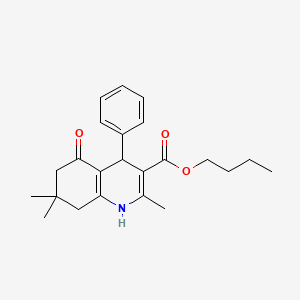
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)
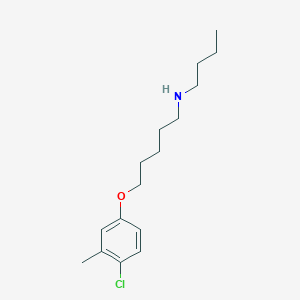
![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)
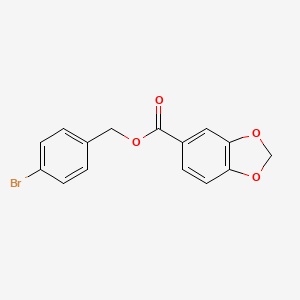

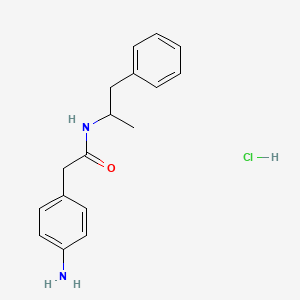
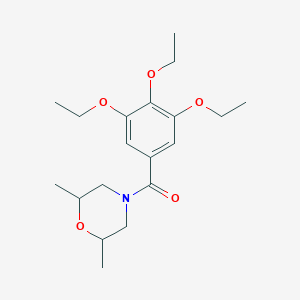
![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)